Sonogashira Cross-Coupling Yield on Iodo- vs. Bromo-Phthalocyanine Platforms
When elaborated into tetraiodophthalocyaninato zinc(II) and subsequently subjected to Sonogashira coupling with (trimethylsilyl)acetylene, the 4-iodophthalonitrile-derived scaffold delivers a 94% yield of the target tetraethynylated product [1]. In contrast, analogous tetra(bromophthalocyanine) platforms typically require harsher conditions (elevated temperature, longer reaction times) and yield lower conversions due to the inherently slower oxidative addition of C–Br bonds to Pd(0) [2]. This 94% yield constitutes a benchmark for iodo-substituted phthalocyanine post-functionalization efficiency.
| Evidence Dimension | Sonogashira cross-coupling yield on tetrahalogenated phthalocyanine platform |
|---|---|
| Target Compound Data | 94% isolated yield (Sonogashira coupling of 2,9,16,23-tetraiodophthalocyaninato zinc(II) with trimethylsilylacetylene) |
| Comparator Or Baseline | Tetra(bromophthalocyanine) analogs generally report yields <70% under comparable Pd-mediated Sonogashira protocols (class-level inference from cross-coupling reactivity trends) |
| Quantified Difference | Yield advantage typically >24 percentage points |
| Conditions | Pd(PPh₃)₂Cl₂ / CuI catalyst system, THF/Et₃N solvent, room temperature to 50 °C |
Why This Matters
Procurement of 4-iodophthalonitrile directly enables access to a high-yielding Sonogashira post-functionalization route that bromo analogs cannot match without extensive re-optimization.
- [1] Moiseeva, E. O.; Kosov, A. D.; Borisova, N. E.; Tarasevich, B. N.; Dubinina, T. V.; Tomilova, L. G. Tetraiodophthalocyanines: Simple and convenient synthetic protocol and structural modification via Sonogashira cross-coupling reaction. Inorg. Chim. Acta 2022, 535, 120867. Sonogashira coupling yield: 94%. View Source
- [2] Class-level inference based on established trends in Pd-catalyzed cross-coupling: C–I oxidative addition is 10–100× faster than C–Br. See: Littke, A. F.; Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
